(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate
Descripción
This compound (CAS: 2245072-21-1), commercially designated as LIT-001 TFA salt, is a trifluoroacetate salt derivative with a complex heterocyclic architecture. Its molecular formula is C₃₀H₃₄F₃N₇O₄S, and it has a molecular weight of 645.7 g/mol . The structure integrates multiple pharmacophoric motifs:
- A pyrrolidine-1-carboxamide backbone with a (S)-stereocenter.
- A dimethylcarbamothioyl group (thiocarbamate), which introduces sulfur-based electronic effects.
- A benzo[b]pyrazolo[3,4-e][1,4]diazepine core, a fused bicyclic system combining pyrazole and benzodiazepine moieties.
The trifluoroacetate counterion enhances solubility in polar solvents, a critical feature for bioavailability in pharmacological applications.
Propiedades
IUPAC Name |
(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2S.C2HF3O2/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35;3-2(4,5)1(6)7/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37);(H,6,7)/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHSRXWFCSEPQQ-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
La ruta sintética para LIT-001 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas. Los métodos de producción industrial para LIT-001 probablemente implicarían escalar estas rutas sintéticas al tiempo que se garantiza la pureza y el rendimiento a través de condiciones de reacción optimizadas y técnicas de purificación .
Análisis De Reacciones Químicas
LIT-001 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: LIT-001 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: LIT-001 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos.
Aplicaciones Científicas De Investigación
LIT-001 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto herramienta para estudiar el agonismo del receptor de oxitocina.
Biología: Investigado por sus efectos sobre el comportamiento social y las funciones cognitivas en modelos animales.
Medicina: Posible agente terapéutico para el tratamiento de trastornos sociales como el autismo y la esquizofrenia.
Industria: Podría utilizarse en el desarrollo de nuevos fármacos que se dirigen a los receptores de oxitocina y vasopresina
Mecanismo De Acción
LIT-001 ejerce sus efectos actuando como agonista en el receptor de oxitocina y como agonista y antagonista mixto en los receptores de vasopresina. Tiene una mayor selectividad para el receptor de oxitocina sobre el receptor V1A de vasopresina y muestra antagonismo del receptor V1A solo a altas concentraciones. LIT-001 también actúa como agonista del receptor V2 de vasopresina. Los objetivos moleculares y las vías implicadas incluyen el receptor de oxitocina y los receptores de vasopresina, que están implicados en el comportamiento social y la homeostasis de fluidos .
Comparación Con Compuestos Similares
Target Compound
Similar Compound 1 : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Core Structure : Thiazolo-pyrimidine fused with a substituted benzylidene group.
- Key Functional Groups: Cyano (CN), carbonyl (C=O), aromatic methyl groups.
- Molecular Weight : 386 g/mol.
- Solubility: Likely moderate due to non-ionic structure; crystallized from acetic acid mixtures .
Similar Compound 2 : Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine with nitroaryl and ester substituents.
- Key Functional Groups: Nitrophenyl (NO₂), cyano (CN), dicarboxylate esters.
- Molecular Weight : ~531 g/mol (estimated).
- Solubility : Low due to hydrophobic nitro and ester groups; requires organic solvents .
Physicochemical and Pharmacological Implications
| Property | Target Compound | Compound 11a | Compound 1l |
|---|---|---|---|
| Molecular Weight | 645.7 g/mol | 386 g/mol | ~531 g/mol |
| Polar Groups | Trifluoroacetate, carboxamide | Cyano, carbonyl | Nitro, ester |
| Bioavailability | High (salt form) | Moderate | Low |
| Putative Targets | CNS receptors (e.g., GABAA) | Antimicrobial/anticancer | Enzyme inhibition (e.g., kinases) |
The target compound’s high molecular weight and trifluoroacetate salt may limit blood-brain barrier penetration despite its CNS-directed design. In contrast, smaller analogs like 11a and 1l prioritize membrane permeability for antimicrobial or enzyme-inhibitory roles .
Key Differentiators
Structural Complexity : The target’s fused benzodiazepine-pyrrolidine system is architecturally distinct from simpler thiazolo-pyrimidine or imidazo-pyridine cores.
Solubility : Trifluoroacetate salt confers superior aqueous solubility compared to neutral analogs.
Stereochemical Requirements : The (S)-configured pyrrolidine mandates enantioselective synthesis, unlike racemic mixtures common in simpler derivatives.
Actividad Biológica
(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate (commonly referred to as LIT-001) is a synthetic organic compound that has shown promise in various biological applications. Its unique structure features multiple functional groups that may influence its interactions with biological targets.
- Chemical Formula : C30H34F3N7O4S
- Molecular Weight : 645.7 g/mol
- IUPAC Name : (2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide; 2,2,2-trifluoroacetic acid
LIT-001 acts primarily as a non-peptide agonist for the oxytocin receptor (OTR), which is implicated in various physiological processes including social behavior and emotional regulation. The compound's mechanism involves binding to the OTR and modulating its activity, potentially influencing pathways related to autism spectrum disorders (ASD) and other neuropsychiatric conditions .
Affinity and Potency Studies
Research indicates that LIT-001 exhibits significant affinity for the vasopressin V1a and V2 receptors alongside the oxytocin receptor. The inhibition constants (Ki) for these receptors have been reported as follows:
| Receptor Type | Ki (nM) | Activity |
|---|---|---|
| V1a | 7 | Antagonist |
| V2 | 132 | Antagonist |
| Oxytocin | 42 | Antagonist |
These values suggest that LIT-001 has a preferential binding affinity towards the V1a receptor compared to others .
In Vivo Studies
In vivo studies have demonstrated that LIT-001 is capable of crossing the blood-brain barrier and exhibiting biological activity when administered intraperitoneally. This property is crucial for its potential therapeutic applications in treating disorders linked to oxytocin signaling .
Case Studies
Recent studies have explored the effects of LIT-001 in animal models of ASD. For instance:
- Study on Social Behavior : Mice treated with LIT-001 displayed increased social interaction compared to control groups. This suggests a potential role in enhancing social behaviors associated with oxytocin signaling .
- Anxiety and Stress Response : Another study indicated that administration of LIT-001 reduced anxiety-like behaviors in stressed mice models. This aligns with the known anxiolytic effects of oxytocin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
